4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol
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Overview
Description
4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol is a chemical compound with the molecular formula C8H9N3OS and a molecular weight of 195.24 g/mol . This compound belongs to the class of triazoles, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of 2-furoyl thiosemicarbazide with potassium hydroxide in ethanol under reflux conditions for three hours, followed by acidification with acetic acid . This method yields the desired triazole compound with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets and pathways. The triazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. The thiol group can form covalent bonds with reactive sites on biomolecules, leading to changes in their structure and activity .
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl-4H-[1,2,4]triazole-3-thiol: Similar structure but lacks the ethyl group.
4-Amino-5-phenyl-4H-[1,2,4]triazole-3-thiol: Contains an amino and phenyl group instead of the furan and ethyl groups.
5-Furan-2-yl-[1,3,4]oxadiazole-2-thiol: Contains an oxadiazole ring instead of a triazole ring.
Uniqueness
4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol is unique due to its specific combination of the ethyl group, furan ring, and triazole-thiol structure. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-ethyl-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-2-11-7(9-10-8(11)13)6-4-3-5-12-6/h3-5H,2H2,1H3,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOPKDTXYORKAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349784 |
Source
|
Record name | 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259153-94-1 |
Source
|
Record name | 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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